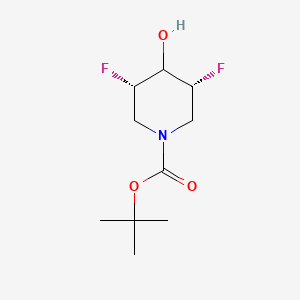
tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with hydroxyl and difluoro groups. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Difluoro Groups: The difluoro groups can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
tert-Butyl Protection: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes:
- Using continuous flow reactors for efficient and scalable reactions.
- Employing robust purification techniques such as crystallization or chromatography.
- Ensuring high yields and purity through process optimization and quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Protection/Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Protection/Deprotection: tert-Butyl chloroformate, triethylamine, acidic conditions for deprotection
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted piperidine derivatives
Protection/Deprotection: Formation of free amine derivatives
Scientific Research Applications
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of statins.
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: Used in the synthesis of pharmaceutical compounds.
Uniqueness
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both difluoro and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The combination of these functional groups with the tert-butyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17F2NO3 |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7+,8? |
InChI Key |
PZPDVALOSYWDOT-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C([C@H](C1)F)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















